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Compound of Interest

Compound Name: Filgotinib-d4

Cat. No.: B3026010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

analytical characteristics of Filgotinib-d4. The information is intended to support research and

development activities, including pharmacokinetic studies and bioanalytical method

development.

Core Physical and Chemical Properties
Filgotinib-d4 is the deuterated analog of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.

The incorporation of four deuterium atoms on the cyclopropane moiety makes it an ideal

internal standard for mass spectrometry-based quantification of Filgotinib.

Quantitative Data Summary
The key physical and chemical properties of Filgotinib-d4 are summarized in the table below.

Data for the non-deuterated parent compound, Filgotinib, are provided for comparison where

available.
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Property Filgotinib-d4 Filgotinib (for comparison)

Molecular Formula C₂₁H₁₉D₄N₅O₃S[1][2] C₂₁H₂₃N₅O₃S[3][4]

Molecular Weight 429.5 g/mol [1][2] 425.5 g/mol [3][4]

CAS Number 2041095-50-3[1][2] 1206161-97-8[3]

Appearance A solid[2] Crystalline solid[5]

Purity >99.00%[2] ≥98%[5]

Solubility

Soluble in

Acetonitrile:Methanol (1:1) and

DMSO[6]

Soluble in DMSO and

Dimethylformamide (~15

mg/mL)[5]

Melting Point Not available 229 - 231°C

Storage Store at -20°C[2] -20°C[5]

Synthesis and Mechanism of Action
Proposed Synthesis of Filgotinib-d4
While a specific, detailed synthesis protocol for Filgotinib-d4 is not readily available in the

public domain, its structure as N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1][2]

[7]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide indicates a synthetic route

analogous to that of Filgotinib[4][6][8]. The key difference would be the use of a deuterated

reagent in the final amidation step. The proposed final step is the reaction of 5-(4-((1,1-

dioxidothiomorpholin-4-yl)methyl)phenyl)-[1][2][7]triazolo[1,5-a]pyridin-2-amine with

cyclopropane-d4-carbonyl chloride.
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Reactants

Product

5-(4-((1,1-dioxidothiomorpholin-4-yl)methyl)phenyl)-
[1,2,4]triazolo[1,5-a]pyridin-2-amine Amidation

Cyclopropane-d4-carbonyl chloride

Filgotinib-d4

Click to download full resolution via product page

Proposed final step in the synthesis of Filgotinib-d4.

Mechanism of Action: JAK1 Inhibition
Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1)[6][7][9]. JAKs are intracellular

tyrosine kinases that mediate signaling downstream of cytokine receptors. The JAK-STAT

(Signal Transducer and Activator of Transcription) pathway is crucial for immune and

inflammatory responses. By selectively inhibiting JAK1, Filgotinib blocks the phosphorylation

and activation of STAT proteins, which in turn prevents their translocation to the nucleus and

the subsequent transcription of pro-inflammatory genes. This targeted action modulates the

inflammatory response in autoimmune diseases.
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Filgotinib's inhibition of the JAK-STAT signaling pathway.
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Experimental Protocols
Filgotinib-d4 is primarily used as an internal standard in bioanalytical methods for the

quantification of Filgotinib in biological matrices, such as plasma. The following is a

representative experimental protocol for a Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS) assay.

LC-MS/MS Method for Filgotinib Quantification
This protocol is a composite based on several published methods for the analysis of

Filgotinib[10][11][12][13][14].

3.1.1. Sample Preparation (Plasma)

Aliquoting: Transfer 50-100 µL of plasma sample (calibration standards, quality controls, or

unknown samples) into a microcentrifuge tube.

Internal Standard Spiking: Add a specific volume of Filgotinib-d4 working solution (e.g., 20

µL of 125 ng/mL) to each tube.

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol

(often containing 0.1-0.2% formic acid), typically at a 3:1 or 4:1 ratio to the plasma volume.

Vortexing: Vortex the samples for 2-5 minutes to ensure thorough mixing and protein

precipitation.

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-15,000 rpm) for 10-20

minutes at 4°C to pellet the precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of

nitrogen and reconstituted in the mobile phase to enhance sensitivity.

Injection: Inject an aliquot (e.g., 5-20 µL) of the final extract into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions
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LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or

UHPLC) system.

Column: A reverse-phase C18 column (e.g., Gemini C18, Hypersil Gold C18) is commonly

used.

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (e.g.,

water with 0.1-0.2% formic acid or 10 mM ammonium formate) and an organic phase (e.g.,

acetonitrile or methanol). A common isocratic mobile phase is a 20:80 (v/v) mixture of 0.2%

formic acid and acetonitrile[10][12].

Flow Rate: Typically in the range of 0.3-0.9 mL/min[10][11][12][13].

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3.1.3. Mass Spectrometry Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Filgotinib: m/z 426.3 → 291.3[10][12]

Filgotinib-d4: The precursor ion would be approximately m/z 430.3. The product ion

would likely be the same as the non-deuterated form (m/z 291.3) if the fragmentation does

not involve the deuterated cyclopropane ring. Specific optimization of the transition for

Filgotinib-d4 is required.

Experimental Workflow: Pharmacokinetic Study
Filgotinib-d4 is a critical tool in pharmacokinetic (PK) studies to accurately determine the

concentration-time profile of Filgotinib in a biological system. A typical workflow for a preclinical

or clinical PK study is outlined below.
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Workflow for a pharmacokinetic study using Filgotinib-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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